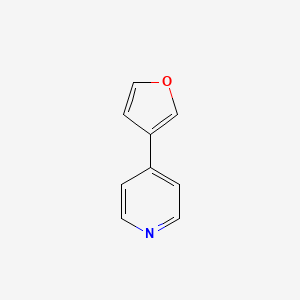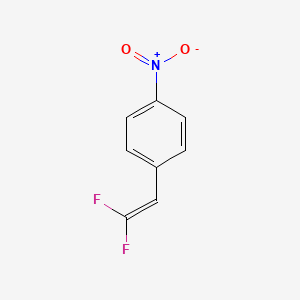
1-benzyl-2-phenylpyrrolidine
Descripción general
Descripción
1-Benzyl-2-phenylpyrrolidine is a heterocyclic compound belonging to the pyrrolidine family. It is a cyclic amine consisting of five carbon atoms, one nitrogen atom, and one hydrogen atom. Pyrrolidine derivatives are found in a variety of natural products and have been extensively studied due to their wide range of biological activities. 1-Benzyl-2-phenylpyrrolidine is one of the most widely studied pyrrolidine derivatives and has been used in a number of scientific research applications.
Aplicaciones Científicas De Investigación
Optimization of Phenyl-Substituted Benzimidazole Carboxamide Inhibitors
A study by Penning et al. (2010) discussed the development of phenylpyrrolidine-substituted benzimidazole carboxamide inhibitors. These compounds, particularly A-966492, demonstrated potent activity against the PARP-1 enzyme and showed potential in cancer treatment due to their ability to cross the blood-brain barrier and distribute into tumor tissue.
Structure-Activity Relationship in Antifungal Activities
Park et al. (1997) explored the relationship between chemical structure and antifungal activity of benzene ring substituents in 1-phenylpyrrolidine-2,5-diones. Their study, detailed in ChemInform, identified key structural features essential for the antifungal effect.
Selective and Catalytic Arylation of N-Phenylpyrrolidine
Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine, as described in the Journal of the American Chemical Society. This innovation is significant for organic chemistry, particularly for functionalizing molecules without a directing group.
Catalytic Oxidation of Amines with Binuclear Copper(II) Complexes
Minakata et al. (1997) in Chemistry Letters described the oxidation of 1-phenylpyrrolidine to cyclic dimers using a binuclear copper(II) complex. This research contributes to the field of catalytic oxidation processes.
Synthesis and Activity at Metabotropic Glutamate Receptors
Tueckmantel et al. (1997) synthesized 1-benzyl-APDC and studied its activity at metabotropic glutamate receptors (mGluRs), finding good selectivity for mGluR6. This work, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in neuropharmacology.
Practical Synthesis of Chiral Building Blocks
Ohigashi et al. (2010) developed an efficient synthesis method for a key chiral building block, as detailed in Organic Process Research & Development. This method features a stereospecific and regioselective chlorination of aziridinium ion intermediates, demonstrating importance in synthetic organic chemistry.
Neuroleptic Activity of Benzamides
Iwanami et al. (1981) synthesized and evaluated the neuroleptic activity of benzamides of N,N-disubstituted ethylenediamines, including compounds derived from 1-benzyl-3-aminopyrrolidine. The study, published in Journal of medicinal chemistry, found significant activity in the compounds tested, highlighting potential applications in treating psychosis.
Propiedades
IUPAC Name |
1-benzyl-2-phenylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-3-8-15(9-4-1)14-18-13-7-12-17(18)16-10-5-2-6-11-16/h1-6,8-11,17H,7,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHCHSDLNWSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-phenylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)




![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



